molecular formula C6H7ClINO B3283100 4-Iodo-2-methoxypyridine hydrochloride CAS No. 761427-39-8

4-Iodo-2-methoxypyridine hydrochloride

Cat. No.: B3283100
CAS No.: 761427-39-8
M. Wt: 271.48 g/mol
InChI Key: QHXIPTHHOOQKLM-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxypyridine hydrochloride is an organic compound with the molecular formula C6H6INO It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by a methoxy group and an iodine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxypyridine hydrochloride typically involves the iodination of 2-methoxypyridine. One common method includes the use of isopropylmagnesium chloride and N-chlorosuccinimide in tetrahydrofuran as solvents. The reaction is carried out at low temperatures (0°C) and then allowed to warm to room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-methoxypyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

4-Iodo-2-methoxypyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-2-methoxypyridine hydrochloride involves its ability to participate in various chemical reactions due to the presence of the iodine and methoxy groups. These functional groups influence the compound’s reactivity and interaction with other molecules. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

  • 2-Methoxy-4-iodopyridine
  • 4-Chloro-2-methoxypyridine
  • 4-Bromo-2-methoxypyridine

Comparison: 4-Iodo-2-methoxypyridine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro and bromo analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution and coupling reactions .

Properties

IUPAC Name

4-iodo-2-methoxypyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO.ClH/c1-9-6-4-5(7)2-3-8-6;/h2-4H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXIPTHHOOQKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858678
Record name 4-Iodo-2-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761427-39-8
Record name 4-Iodo-2-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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